5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran is a chemical compound belonging to the class of benzofurans, characterized by a fused benzene and furan ring structure. This particular compound features a bromine atom at the 5-position and four methyl groups located at the 2, 3, 4, and 6 positions of the dihydrobenzofuran moiety. Its unique structure contributes to its potential biological activity and reactivity in various
The chemical behavior of 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran can be explored through several types of reactions:
The synthesis of 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran can be achieved through several methods:
5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran has potential applications in:
Interaction studies involving 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran could focus on:
Several compounds share structural features with 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylbenzofuran | Contains a methyl group at the 2-position | Lacks bromination but retains bioactivity |
| 5-Nitrobenzofuran | Nitro group at the 5-position instead of bromine | Potential for different electronic properties |
| 6-Methoxybenzofuran | Methoxy group at the 6-position | May exhibit altered solubility and reactivity |
These compounds highlight the uniqueness of 5-Bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran due to its specific halogenation and multiple methyl substitutions that could influence its biological activity and chemical reactivity.
The compound’s systematic name, 5-bromo-2,3,4,6-tetramethyl-2,3-dihydro-1-benzofuran, reflects its precise structural features:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₅BrO | |
| Molecular weight | 255.15 g/mol | |
| CAS Registry Number | 1234423-98-3 | |
| Hybridization | sp³ (dihydrofuran), sp² (benzene) |
The dihydrofuran segment adopts a puckered conformation, while the benzene ring remains planar, creating a sterically crowded environment that influences reactivity. Bromine’s electronegativity and methyl groups’ steric effects further modulate the compound’s electronic and spatial properties.
Synthesis typically involves bromination and alkylation steps:
Recent advances in transition-metal catalysis, such as palladium-mediated cross-coupling, have improved regioselectivity and yield for similar benzofuran derivatives.
Benzofuran derivatives gained prominence in the mid-20th century due to their natural occurrence in plant secondary metabolites and synthetic versatility. Early studies focused on simple derivatives like psoralen, but substitutions like bromine and methyl groups expanded their utility in pharmaceuticals and agrochemicals.
This compound exemplifies the trend toward highly functionalized benzofurans designed for targeted applications:
Ongoing research explores its use as a building block in multicomponent reactions and asymmetric catalysis, reflecting the compound’s adaptability to modern synthetic challenges.